molecular formula C8H18CuN4O4 B220404 Methylaminoalanine-copper(II) CAS No. 124608-37-3

Methylaminoalanine-copper(II)

Cat. No.: B220404
CAS No.: 124608-37-3
M. Wt: 297.8 g/mol
InChI Key: PNHSEZIFQKZGSO-QHTZZOMLSA-L
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Description

Methylaminoalanine-copper(II) is a coordination complex where copper(II) ions are chelated by methylaminoalanine, a modified amino acid ligand containing methylated amino and carboxylate functional groups. Such complexes are typically studied for their stability, redox behavior, and applications in catalysis, biochemistry, or medicine.

Properties

CAS No.

124608-37-3

Molecular Formula

C8H18CuN4O4

Molecular Weight

297.8 g/mol

IUPAC Name

copper;(2S)-2-(2-methylhydrazinyl)propanoate

InChI

InChI=1S/2C4H10N2O2.Cu/c2*1-3(4(7)8)6-5-2;/h2*3,5-6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*3-;/m00./s1

InChI Key

PNHSEZIFQKZGSO-QHTZZOMLSA-L

SMILES

CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Cu+2]

Isomeric SMILES

C[C@@H](C(=O)[O-])NNC.C[C@@H](C(=O)[O-])NNC.[Cu+2]

Canonical SMILES

CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Cu+2]

Synonyms

alpha-amino-beta-methylaminopropionic acid copper(II) complex
L-BMMA-copper(II)
L-MeDAP-copper(II)
methylamino-L-alanine-copper
methylaminoalanine-copper(II)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Copper(II) Complexes

Structural and Ligand-Based Comparisons

Copper(II) complexes vary significantly based on ligand architecture, donor atoms, and coordination geometry. Key comparisons include:

Table 1: Structural and Functional Properties of Selected Copper(II) Complexes
Compound Ligand Type Donor Atoms Key Properties Applications
[Cu(L)(phen)]ClO₄ () Chalcone derivative O, N High antiproliferative activity Anticancer research
Copper(II) benzoate () Carboxylate O Low solubility, thermal stability Industrial catalysts
Methylaminoalanine-Cu(II) (hypothetical) Methylated amino acid N, O Moderate solubility, pH-sensitive Biochemical studies (inferred)

Key Observations :

  • Ligand Donor Atoms: Chalcone-derived complexes (e.g., [Cu(L)(phen)]ClO₄) utilize mixed O/N donors, enhancing stability and bioactivity . In contrast, carboxylate ligands (e.g., benzoate) bind via oxygen, favoring industrial applications due to their inertness .
  • Biological Activity: The chalcone complex in exhibits potent antiproliferative activity (IC₅₀ = 35.6 μM against HeLa cells), outperforming cisplatin in some cell lines . Methylaminoalanine-copper(II) may show variable activity depending on ligand flexibility and redox properties.

Antiproliferative Activity and Pharmacological Potential

highlights the significance of ligand design in biological efficacy. For example:

  • Phenanthroline (phen) co-ligands: The inclusion of phen in [Cu(L)(phen)]ClO₄ enhances DNA intercalation, contributing to its low IC₅₀ values .
Table 2: IC₅₀ Values (μM) for Copper(II) Complexes in Cancer Cell Lines
Compound HeLa MCF-7 A549 Normal Cells (HEK293)
[Cu(L)(phen)]ClO₄ 35.6 >50 32.8 >50
Cisplatin 27.0 18.2 23.0 7.5

Implications: Methylaminoalanine-copper(II) would require structural optimization (e.g., adding planar co-ligands) to match the activity of phen-containing complexes.

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